Cas no 2411252-19-0 (N-methyl-N-({1-(5-methylthiophen-2-yl)methylpyrrolidin-3-yl}methyl)but-2-ynamide)
N-methyl-N-({1-(5-methylthiophen-2-yl)methylpyrrolidin-3-yl}methyl)but-2-ynamide Chemical and Physical Properties
Names and Identifiers
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- N-methyl-N-({1-[(5-methylthiophen-2-yl)methyl]pyrrolidin-3-yl}methyl)but-2-ynamide
- N-Methyl-N-[[1-[(5-methylthiophen-2-yl)methyl]pyrrolidin-3-yl]methyl]but-2-ynamide
- Z2481944818
- 2411252-19-0
- EN300-26586348
- N-Methyl-N-[[1-[(5-methyl-2-thienyl)methyl]-3-pyrrolidinyl]methyl]-2-butynamide
- N-methyl-N-({1-(5-methylthiophen-2-yl)methylpyrrolidin-3-yl}methyl)but-2-ynamide
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- Inchi: 1S/C16H22N2OS/c1-4-5-16(19)17(3)10-14-8-9-18(11-14)12-15-7-6-13(2)20-15/h6-7,14H,8-12H2,1-3H3
- InChI Key: ZNYFFIWGLAGGHM-UHFFFAOYSA-N
- SMILES: C(N(C)CC1CCN(CC2SC(C)=CC=2)C1)(=O)C#CC
Computed Properties
- Exact Mass: 290.14528450g/mol
- Monoisotopic Mass: 290.14528450g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 4
- Complexity: 411
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 51.8Ų
Experimental Properties
- Density: 1.138±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 392.4±50.0 °C(Predicted)
- pka: 8.78±0.40(Predicted)
N-methyl-N-({1-(5-methylthiophen-2-yl)methylpyrrolidin-3-yl}methyl)but-2-ynamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26586348-1.0g |
N-methyl-N-({1-[(5-methylthiophen-2-yl)methyl]pyrrolidin-3-yl}methyl)but-2-ynamide |
2411252-19-0 | 95.0% | 1.0g |
$0.0 | 2025-03-20 | |
| Enamine | EN300-26586348-1g |
N-methyl-N-({1-[(5-methylthiophen-2-yl)methyl]pyrrolidin-3-yl}methyl)but-2-ynamide |
2411252-19-0 | 90% | 1g |
$0.0 | 2023-09-13 |
N-methyl-N-({1-(5-methylthiophen-2-yl)methylpyrrolidin-3-yl}methyl)but-2-ynamide Related Literature
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
Additional information on N-methyl-N-({1-(5-methylthiophen-2-yl)methylpyrrolidin-3-yl}methyl)but-2-ynamide
Research Briefing on N-methyl-N-({1-(5-methylthiophen-2-yl)methylpyrrolidin-3-yl}methyl)but-2-ynamide (CAS: 2411252-19-0)
In recent years, the compound N-methyl-N-({1-(5-methylthiophen-2-yl)methylpyrrolidin-3-yl}methyl)but-2-ynamide (CAS: 2411252-19-0) has garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique structural features, has been the subject of multiple studies aimed at exploring its potential therapeutic applications. The presence of a thiophene ring, a pyrrolidine scaffold, and an alkyne moiety in its structure makes it a promising candidate for drug development, particularly in targeting specific biological pathways.
Recent research has focused on the synthesis and pharmacological evaluation of this compound. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel synthetic route for 2411252-19-0, highlighting its scalability and efficiency. The study also reported preliminary in vitro assays demonstrating the compound's affinity for certain G protein-coupled receptors (GPCRs), suggesting its potential as a modulator of neurotransmission. These findings are particularly relevant for the development of treatments for neurological disorders such as Parkinson's disease and schizophrenia.
Further investigations into the mechanistic aspects of 2411252-19-0 have revealed its interaction with key enzymes involved in cellular signaling. A 2024 study in ACS Chemical Biology utilized computational docking and molecular dynamics simulations to elucidate the binding mode of this compound with phosphodiesterase 4 (PDE4), an enzyme implicated in inflammatory responses. The results indicated that 2411252-19-0 acts as a selective inhibitor of PDE4, with a binding affinity comparable to known clinical candidates. This discovery opens new avenues for the development of anti-inflammatory drugs with improved specificity and reduced side effects.
In addition to its potential therapeutic applications, the pharmacokinetic properties of 2411252-19-0 have also been a subject of interest. A recent preclinical study evaluated the compound's bioavailability, metabolic stability, and toxicity profile. The findings, published in Drug Metabolism and Disposition (2024), indicated that 2411252-19-0 exhibits favorable pharmacokinetic characteristics, including good oral absorption and moderate plasma half-life. These properties, combined with its low cytotoxicity, make it a viable candidate for further drug development.
Despite these promising results, challenges remain in the clinical translation of 2411252-19-0. Issues such as off-target effects and the need for optimized formulations are currently being addressed in ongoing research. Collaborative efforts between academic institutions and pharmaceutical companies are underway to advance the compound through preclinical and clinical trials. The integration of advanced technologies, such as CRISPR-based screening and AI-driven drug design, is expected to accelerate the development process.
In conclusion, N-methyl-N-({1-(5-methylthiophen-2-yl)methylpyrrolidin-3-yl}methyl)but-2-ynamide (CAS: 2411252-19-0) represents a promising molecule with diverse therapeutic potential. Its unique structural features, combined with its demonstrated pharmacological activity, position it as a valuable candidate for further investigation. Continued research efforts will be essential to fully unlock its clinical applications and address the remaining challenges in its development.
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